Imlunestrant tosylate (LY3484356 tosylate) is an orally bioavailable, non-covalent selective estrogen receptor degrader (SERD) engineered to target both wild-type and mutated estrogen receptor alpha (ERα). Formulated as the p-methylbenzenesulfonate salt to optimize solid-state properties, it provides a highly permeable, processable alternative to the poorly soluble free base. In preclinical and clinical procurement contexts, this specific salt form is prioritized for its ability to achieve continuous, high-level target engagement and cross the blood-brain barrier, addressing critical limitations of first-generation intramuscular SERDs in modeling endocrine-resistant breast cancer [1].
Substituting imlunestrant tosylate with the imlunestrant free base or first-generation SERDs like fulvestrant introduces severe experimental and formulation risks. The free base (CAS 2408840-26-4) exhibits poor aqueous solubility, leading to erratic dissolution profiles and unreliable in vivo dosing, which the tosylate salt was specifically selected to resolve. Furthermore, substituting with fulvestrant fails in advanced disease models because fulvestrant requires intramuscular injection, has limited blood-brain barrier penetrance, and demonstrates reduced binding affinity against acquired ESR1 mutations (such as Y537S and D538G). Procurement of the exact tosylate salt is therefore mandatory for reproducible oral dosing and accurate modeling of endocrine-resistant or brain-metastatic ER+ breast cancer [1].
The selection of the tosylate salt over the free base is driven by critical differences in solubility and permeability. While the imlunestrant free base is poorly soluble and challenging to formulate for consistent oral delivery, the tosylate salt form demonstrates high permeability and reproducible dissolution. In pharmacokinetic evaluations, the tosylate salt enables a steady-state accumulation and an absolute oral bioavailability that supports a Cmax of 141 ng/mL and an AUC of 2,400 ng*h/mL at standard dosing, ensuring reliable systemic exposure that the free base cannot guarantee [1].
| Evidence Dimension | Aqueous solubility and oral permeability for formulation |
| Target Compound Data | Imlunestrant Tosylate (High permeability, optimized dissolution profile for oral solid dosing) |
| Comparator Or Baseline | Imlunestrant Free Base (Low aqueous solubility, erratic in vivo absorption) |
| Quantified Difference | The tosylate salt achieves reliable oral bioavailability (Cmax 141 ng/mL) whereas the free base is limited by severe solubility constraints. |
| Conditions | In vivo pharmacokinetic profiling and oral solid dosage formulation evaluation. |
Procuring the tosylate salt is essential for researchers developing oral solid dosage forms or requiring consistent systemic exposure in animal models.
A primary driver for procuring imlunestrant over legacy SERDs is its sustained potency against acquired ESR1 mutations. In T47D breast cancer cells, imlunestrant achieves an IC50 of 0.34 nM for cell growth suppression. Furthermore, in patient-derived xenograft (PDX) models harboring Y537S or D538G mutations that exhibit resistance or reduced sensitivity to fulvestrant, oral imlunestrant tosylate alone drives strong tumor growth inhibition (>75%) at 5-10 mg/kg and induces tumor regression at higher doses [1].
| Evidence Dimension | Tumor growth inhibition in ESR1-mutant (Y537S/D538G) PDX models |
| Target Compound Data | Imlunestrant Tosylate (>75% tumor growth inhibition at 5-10 mg/kg) |
| Comparator Or Baseline | Fulvestrant (Reduced sensitivity / resistance in mutant models) |
| Quantified Difference | Imlunestrant maintains low-nanomolar potency and drives regression in Y537S/D538G models where fulvestrant fails. |
| Conditions | ESR1 Y537S and D538G mutant patient-derived xenograft (PDX) models. |
Validates the selection of imlunestrant tosylate for modeling endocrine-resistant breast cancer where first-generation SERDs are ineffective.
Unlike fulvestrant, which has limited brain exposure, imlunestrant was specifically designed to cross the blood-brain barrier, addressing the ~10% of ER+ advanced breast cancer cases that develop brain metastases. Pharmacokinetic modeling demonstrates that imlunestrant achieves >75% continuous inhibition of PGR gene transcription for up to 96 hours post-treatment in both wild-type and mutant ERα xenograft tumors. This sustained target engagement contrasts with the clinical ER blockade capabilities of fulvestrant, which struggles to maintain >75% inhibition even with high-dose intramuscular administration [1].
| Evidence Dimension | Sustained target inhibition (PGR transcription) and BBB penetrance |
| Target Compound Data | Imlunestrant Tosylate (>75% continuous inhibition up to 96 hours; brain penetrant) |
| Comparator Or Baseline | Fulvestrant (<75% ER blockade clinically; limited brain exposure) |
| Quantified Difference | Imlunestrant achieves sustained >75% target engagement and critical CNS exposure compared to fulvestrant's limited biodistribution. |
| Conditions | In vivo pharmacokinetic modeling in MCF-7 xenograft tumors. |
Makes imlunestrant tosylate the mandatory choice for in vivo studies involving ER+ breast cancer brain metastases.
Due to its low-nanomolar IC50 against ESR1 mutations (e.g., Y537S, D538G), imlunestrant tosylate is the targeted SERD for in vivo PDX models where tumors have developed resistance to fulvestrant or aromatase inhibitors [1].
The tosylate salt's optimized permeability and reproducible dissolution profile make it the required active pharmaceutical ingredient (API) for formulating oral tablets or capsules in translational research, avoiding the solubility bottlenecks of the free base [2].
Because it readily crosses the blood-brain barrier, imlunestrant tosylate is specifically selected for orthotopic brain metastasis models of ER+ breast cancer, a research area where legacy SERDs like fulvestrant cannot be utilized due to poor CNS exposure [1].
Imlunestrant tosylate provides a reliable oral baseline for combination screens with CDK4/6 inhibitors (e.g., abemaciclib) or PI3K/mTOR inhibitors, ensuring consistent systemic exposure that matches the oral dosing profiles of the combination agents [3].